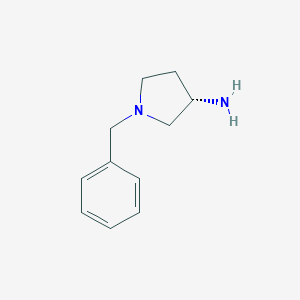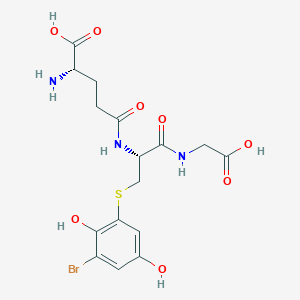
(S)-(+)-1-苄基-3-氨基吡咯烷
描述
Synthesis Analysis
The synthesis of "(S)-(+)-1-Benzyl-3-aminopyrrolidine" and its analogs involves multiple steps, including asymmetric synthesis, Curtius rearrangement, and Birch reduction among others. For instance, Jean et al. described a convenient route to synthesize 1-Benzyl 3-aminopyrrolidine in aqueous conditions, highlighting the synthesis's efficiency and scalability (Jean et al., 2001). Another method involves the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide for the asymmetric synthesis of related compounds (Bunnage et al., 2004).
Molecular Structure Analysis
The molecular structure of "(S)-(+)-1-Benzyl-3-aminopyrrolidine" is characterized by its chiral center and benzyl group, which are crucial for its biological activity. Computational studies, like those by Gómez-Hortigüela et al., have explored the structure-directing effects of benzylpyrrolidine derivatives in synthesizing microporous materials, indicating the molecule's versatility beyond pharmaceutical applications (Gómez-Hortigüela et al., 2004).
Chemical Reactions and Properties
"(S)-(+)-1-Benzyl-3-aminopyrrolidine" undergoes various chemical reactions, highlighting its reactivity and functionality. The molecule serves as a building block in synthesizing complex structures, such as antipsychotic compounds, through key reactions like the Curtius rearrangement, ring expansions, and cyclizations. Notably, its involvement in the synthesis of neuroleptics demonstrates its chemical versatility and importance in medicinal chemistry (Sumio et al., 1981).
科学研究应用
氨基吡咯烷和氨基哌啶的合成:
- 让等人(2001 年)描述了在水溶液条件下快速制备 1-苄基 3-氨基吡咯烷,突出了其在合成化学中的用途 (让等人,2001 年)。
药理研究:
- 图克曼特尔等人(1997 年)合成了 1-苄基-APDC,它是 3-氨基吡咯烷的衍生物,并证明了其对代谢型谷氨酸受体的选择性,表明其作为药理研究工具的潜力 (图克曼特尔等人,1997 年)。
抗精神病活性:
- 岩波等人(1981 年)探讨了 1-苄基-3-氨基吡咯烷苯甲酰胺的抗精神病活性,发现其对阿扑吗啡诱导的大鼠刻板行为有显着的抑制作用,表明其在治疗精神病方面的潜力 (岩波等人,1981 年)。
催化合成增强:
- 赫内等人(2008 年)表明,通过应用保护基,3-氨基吡咯烷与 ω-转氨酶的动力学拆分得到了极大改善,提高了反应速率和对映选择性 (赫内等人,2008 年)。
癌症研究:
- 辛等人(2014 年)发现 (S)-3-氨基吡咯烷衍生物显示出有希望的抗癌活性,主要是通过阻断 PI3K/Akt 信号通路和抑制特定激酶 (辛等人,2014 年)。
手性化合物合成:
- 马达卢诺等人(1992 年)提出了一种从 N-保护的 (S)-天冬酰胺快速合成 (S)-3-氨基吡咯烷的方法,这对于在药物合成中创建手性化合物非常重要 (马达卢诺等人,1992 年)。
属性
IUPAC Name |
(3S)-1-benzylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVNLKQGRZPGRP-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346689 | |
| Record name | (3S)-1-benzylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1-Benzyl-3-aminopyrrolidine | |
CAS RN |
114715-38-7 | |
| Record name | (3S)-1-benzylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-(+)-1-Benzyl-3-aminopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (S)-(+)-1-Benzyl-3-aminopyrrolidine in the development of chiral derivatizing reagents?
A1: (S)-(+)-1-Benzyl-3-aminopyrrolidine acts as a chiral auxiliary when incorporated into the structure of cyanuric chloride or its derivatives [, ]. This means it introduces chirality into the reagent, enabling it to differentiate between enantiomers (mirror image molecules) of a target compound during analysis.
Q2: How does the use of (S)-(+)-1-Benzyl-3-aminopyrrolidine in chiral derivatizing reagents contribute to the enantioseparation of DL-selenomethionine?
A2: When a chiral derivatizing reagent containing (S)-(+)-1-Benzyl-3-aminopyrrolidine reacts with DL-selenomethionine, it forms diastereomeric derivatives with each enantiomer []. These diastereomers, unlike the original enantiomers, have distinct physicochemical properties. This difference allows for their separation using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), ultimately enabling the detection and quantification of individual enantiomers in the DL-selenomethionine mixture.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)


![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)
